![molecular formula C13H21N3 B12970054 1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]- CAS No. 5625-68-3](/img/structure/B12970054.png)
1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a benzene ring substituted with two amine groups. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine typically involves the reaction of a benzene-1,2-diamine derivative with a piperidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where the piperidine ring is introduced to the benzene-1,2-diamine through an ethyl linker .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often includes:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to benzene-1,2-diamine.
Alkylation: of benzene-1,2-diamine with an ethyl halide.
Nucleophilic substitution: with piperidine.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N1-(2-(Pyridin-2-yl)ethyl)benzene-1,2-diamine: Similar structure but with a pyridine ring instead of a piperidine ring.
N1-(2-(Morpholin-4-yl)ethyl)benzene-1,2-diamine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine is unique due to its specific piperidine ring, which imparts distinct pharmacological properties compared to its analogs. The presence of the piperidine ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery .
Properties
CAS No. |
5625-68-3 |
|---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-N-(2-piperidin-1-ylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H21N3/c14-12-6-2-3-7-13(12)15-8-11-16-9-4-1-5-10-16/h2-3,6-7,15H,1,4-5,8-11,14H2 |
InChI Key |
MNIDKMZFDIYUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


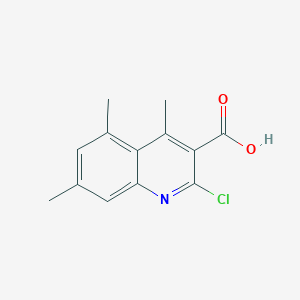
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
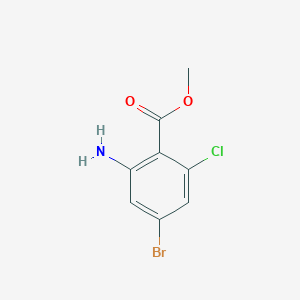
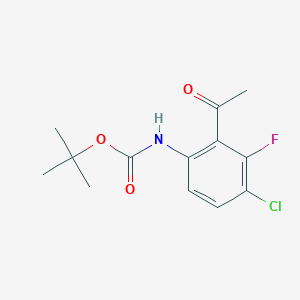
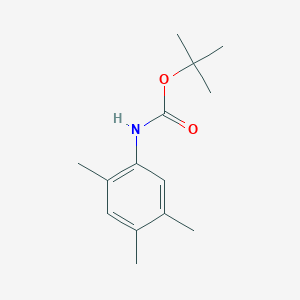
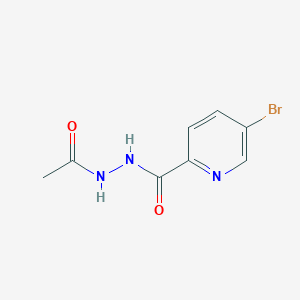
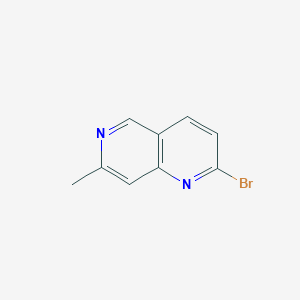
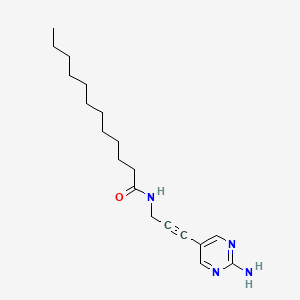
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)
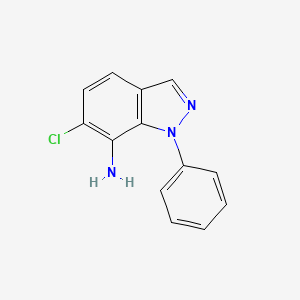
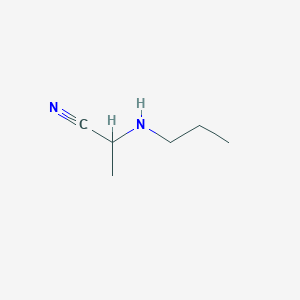
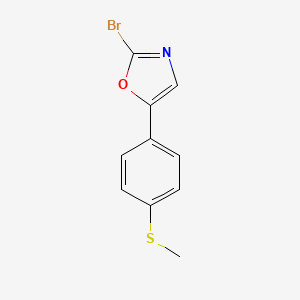
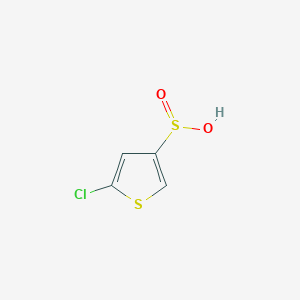
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
